molecular formula C14H19ClN4O2 B1392622 1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1242866-39-2

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No. B1392622
M. Wt: 310.78 g/mol
InChI Key: HVPBZAHWTLKSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is an integral part of several kinase inhibitors and nucleoside drugs .


Molecular Structure Analysis

The molecular formula of this compound is C14H19ClN4O2 and it has a molecular weight of 310.78 g/mol. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is a fused heterocycle .

Scientific Research Applications

Triazine Derivatives and Biological Significance

Triazines, including 1,2,4-triazine derivatives, are notable for their presence in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities and have been synthesized and evaluated in various models. Triazines have demonstrated significant pharmacological activities as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This diversity makes the triazine nucleus an interesting core moiety for drug development (Verma, Sinha, & Bansal, 2019).

Synthesis and Environmental Presence

1,2,4-triazines are well-known compounds, and their synthesis and properties have been extensively documented in the literature. Their abundance in scientific literature is due to their diverse applications and the wide range of aspects they cover, from eco-friendly synthesis to environmental presence and impact (Rani & Kumari, 2020).

Molecular Interaction and Reaction Mechanism

The molecular interactions and reaction mechanisms of compounds like 1,2,4-triazine are complex and significant in the field of chemistry. For instance, the nucleophilic aromatic substitution of the nitro-group in compounds like piperidine with 1,2,4-trinitrobenzene has been studied, revealing interesting kinetics and reaction pathways, which are crucial for understanding chemical reactivity and designing new compounds (Pietra & Vitali, 1972).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known to inhibit microbial biocatalysts at concentrations below the desired yield and titer, which is significant in the field of biorenewable chemicals. Understanding these inhibitory mechanisms is essential for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).

properties

IUPAC Name

1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPBZAHWTLKSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride

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